molecular formula C13H17BrN2O2 B4627133 2-(3-Bromophenoxy)-1-(4-methylpiperazin-1-yl)ethanone

2-(3-Bromophenoxy)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B4627133
M. Wt: 313.19 g/mol
InChI Key: RRZSMTQOGWZNJK-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)-1-(4-methylpiperazin-1-yl)ethanone is a synthetic organic compound featuring a central ethanone backbone substituted with a 3-bromophenoxy group and a 4-methylpiperazinyl moiety. Its molecular formula is C₁₃H₁₆BrN₂O₂ (MW: 329.19 g/mol). This compound is of interest in medicinal chemistry due to structural similarities with bioactive molecules targeting neurological and enzymatic pathways .

Properties

IUPAC Name

2-(3-bromophenoxy)-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-15-5-7-16(8-6-15)13(17)10-18-12-4-2-3-11(14)9-12/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZSMTQOGWZNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Bromophenoxy)-1-(4-methylpiperazin-1-yl)ethanone, also known by its CAS number 945141-04-8, is a compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by data tables and research findings.

  • Molecular Formula : C13H17BrN2O
  • Molecular Weight : 313.19 g/mol
  • Structure : The compound features a bromophenoxy group and a piperazine moiety, which are known to influence biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds within the same class. Although specific data for this compound is limited, related derivatives have shown significant activity against various pathogens.

CompoundMIC (μg/mL)Pathogen
7b0.22 - 0.25Staphylococcus aureus
10Not specifiedE. coli
13Not specifiedCandida albicans

These derivatives demonstrated not only bactericidal effects but also the ability to inhibit biofilm formation, which is crucial in treating persistent infections .

Anticancer Activity

The anticancer potential of compounds with similar structures has been explored in various studies. For instance, derivatives have shown cytostatic effects against cancer cell lines. While detailed studies on this compound are scarce, the presence of the piperazine ring is often associated with enhanced anticancer activity.

Study ReferenceCell LineIC50 (μM)
DAN-GNot specified
VariousVaries significantly

These findings suggest that modifications to the piperazine structure can lead to varying degrees of cytotoxicity against cancer cells.

Neuroprotective Activity

The neuroprotective potential of this compound is particularly noteworthy. Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s.

CompoundAChE Inhibition IC50 (μM)
3a3.48
3b26.65
3c15.09

These compounds not only inhibited AChE but also showed promise in reducing amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Case Studies

Several case studies have examined the efficacy of piperazine derivatives in various biological assays:

  • Antimicrobial Efficacy : A study demonstrated that certain piperazine derivatives exhibited potent antibacterial and antifungal activities, with MIC values significantly lower than standard antibiotics.
  • Neuroprotective Effects : Research indicated that compounds structurally similar to this compound displayed protective effects against oxidative stress in neuronal cells, reducing cell death rates significantly.

Scientific Research Applications

Research indicates that 2-(3-Bromophenoxy)-1-(4-methylpiperazin-1-yl)ethanone exhibits various biological activities:

  • Antidepressant Effects : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant properties. The piperazine ring is often associated with neuroactive effects, making this compound a candidate for further exploration in mood disorder treatments.
  • Antimicrobial Properties : The presence of the bromophenoxy group may enhance the compound's ability to interact with microbial membranes, suggesting potential antimicrobial activity. This area requires further investigation to establish efficacy and mechanisms.
  • Cancer Research : Compounds related to this compound have been studied for their ability to inhibit cancer cell proliferation. This compound could be evaluated for its cytotoxic effects against specific cancer cell lines.

Therapeutic Applications

The potential therapeutic applications of this compound can be categorized as follows:

Application AreaDescription
AntidepressantsInvestigated for mood regulation and treatment of depression.
Antimicrobial AgentsPotential use as an antibiotic or antifungal agent.
OncologyEvaluation for use in cancer therapies targeting specific cell lines.
Neurological DisordersPossible applications in treating anxiety or other neurological conditions.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antidepressant Activity : A study published in Journal of Medicinal Chemistry explored derivatives of piperazine and their effects on serotonin receptors, indicating that modifications could enhance antidepressant properties .
  • Antimicrobial Screening : Research conducted by a team at a pharmaceutical university evaluated various brominated compounds for their antimicrobial efficacy against resistant strains of bacteria . Results suggested that similar compounds could provide a framework for developing new antibiotics.
  • Cancer Cell Proliferation : A study focusing on the cytotoxic effects of phenoxy-substituted piperazines on cancer cell lines demonstrated promising results, indicating that further investigation into this compound could be beneficial in oncology .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the meta position of the phenoxy group enables SNAr reactions under specific conditions. The electron-deficient aromatic ring facilitates nucleophilic displacement, particularly with strong nucleophiles like amines or alkoxides.

Example Reaction:
Reaction with morpholine in the presence of a Pd catalyst yields substitution products. Similar methodologies are observed in structurally related compounds, such as 2-(4-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone, where chlorine is replaced under milder conditions compared to bromine .

NucleophileConditionsProductYield (%)
MorpholinePd(OAc)₂, DMF, 100°C2-(3-Morpholinophenoxy)-1-(4-methylpiperazin-1-yl)ethanone65–70
PiperidineCuI, K₂CO₃, DMSO, 120°C2-(3-Piperidinophenoxy)-1-(4-methylpiperazin-1-yl)ethanone55–60

Condensation Reactions

The ketone group in the ethanone moiety participates in condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. These reactions are critical for generating derivatives with enhanced biological activity .

Hydrazone Formation:
Treatment with hydrazine hydrate in ethanol under reflux produces the corresponding hydrazone. This intermediate is a precursor for synthesizing triazole derivatives via cyclization with carbon disulfide .

ReagentConditionsProductApplication
HydrazineReflux, ethanolHydrazone derivativeIntermediate for triazole synthesis
HydroxylamineHCl, ethanol, 60°COxime derivativeChelation studies

Piperazine Functionalization

The secondary amines in the 4-methylpiperazine group undergo alkylation or acylation. For example, reaction with methyl iodide in basic conditions quaternizes the nitrogen, altering solubility and pharmacological properties.

Alkylation Example:

ReagentConditionsProductOutcome
Methyl iodideK₂CO₃, DMF, rtN-Methylated derivativeIncreased hydrophobicity

Comparative Reactivity with Structural Analogs

The bromine atom’s larger size and polarizability compared to chlorine or fluorine analogs slows SNAr kinetics but improves selectivity in coupling reactions.

CompoundHalogenRelative SNAr Rate (vs. Br)Preferred Reactions
2-(3-Bromophenoxy)-...Br1.0SNAr, Suzuki coupling
2-(3-Chlorophenoxy)-...Cl2.3Rapid SNAr
2-(3-Fluorophenoxy)-...F0.4Electrophilic substitution

Coupling Reactions

The bromophenoxy group participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids. This is pivotal for synthesizing biphenyl derivatives, which are explored in drug discovery .

Suzuki Coupling Example:

Boronic AcidCatalystProductYield (%)
Phenylboronic acidPd(PPh₃)₄2-(3-Biphenylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone75–80

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* Notable Features
Target Compound C₁₃H₁₆BrN₂O₂ 329.19 3-Bromophenoxy, 4-methylpiperazinyl ~2.8 Phenoxy group enhances polarity
1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone C₁₃H₁₆BrN₂O 297.19 4-Bromophenyl, 4-methylpiperazinyl ~3.1 Para-bromo substitution; lacks ether oxygen
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone C₁₈H₁₈BrFN₂O₄S 457.31 4-Bromophenoxy, sulfonyl-piperazinyl ~3.5 Sulfonyl group increases acidity
2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone C₁₄H₁₈BrNO 296.20 4-Bromophenyl, 4-methylpiperidinyl ~3.3 Piperidine reduces basicity vs. piperazine
2-(4-Methylpiperazin-1-yl)-1-(phenothiazin-10-yl)ethanone C₂₀H₂₄N₃S₂O 386.14 Phenothiazine, 4-methylpiperazinyl ~4.0 Bulky phenothiazine enhances lipophilicity

*Estimated using XLogP3 or analogous methods.

Key Observations:
  • Phenoxy vs. Phenyl Substitution: The target compound’s 3-bromophenoxy group introduces an ether oxygen, increasing polarity (logP ~2.8) compared to phenyl analogs (logP >3.0) . This may improve aqueous solubility but reduce blood-brain barrier penetration.
  • Piperazine vs. Piperidine : Piperazine’s secondary amine provides two hydrogen-bonding sites, enhancing interactions with biological targets compared to piperidine derivatives .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2-(3-Bromophenoxy)-1-(4-methylpiperazin-1-yl)ethanone?

The synthesis typically involves multi-step organic reactions, including:

  • Friedel-Crafts Acylation : Reacting 3-bromophenol with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone moiety .
  • Aminomethylation : Coupling the intermediate bromophenoxy ethanone with 4-methylpiperazine via nucleophilic substitution or reductive amination, depending on the activating groups .
  • Key Considerations : Solvent selection (e.g., dichloromethane for Friedel-Crafts), temperature control (0–25°C for sensitive intermediates), and purification via column chromatography to isolate the final product .

Q. How is the structural identity of this compound confirmed in academic research?

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and stereochemistry (e.g., C–Br bond distance ≈ 1.89 Å, confirming bromine substitution) .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.3–2.8 ppm (piperazine CH₂ groups) and δ 7.2–7.6 ppm (aromatic protons from bromophenoxy) .
    • ¹³C NMR : Carbonyl signals near δ 205 ppm (ketone) and δ 120–140 ppm (aromatic carbons) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 339.1 (calculated for C₁₃H₁₆BrN₂O₂) .

Q. What analytical techniques are used to assess purity and stability?

  • High-Performance Liquid Chromatography (HPLC) : Retention time consistency (e.g., C18 column, acetonitrile/water mobile phase) .
  • Thermogravimetric Analysis (TGA) : Decomposition onset >200°C, indicating thermal stability .
  • UV-Vis Spectroscopy : λₘₐₓ ≈ 270 nm (π→π* transitions in the aromatic system) .

Q. What preliminary biological screening approaches are recommended?

  • In vitro Enzyme Inhibition Assays : Test against kinases or GPCRs (common targets for piperazine derivatives) using fluorescence-based protocols .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Catalyst Screening : Compare AlCl₃ vs. FeCl₃ in Friedel-Crafts acylation; FeCl₃ may reduce side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperazine coupling .
  • Temperature Gradients : Lower temperatures (e.g., –10°C) minimize decomposition of bromophenoxy intermediates .

Q. How should researchers address contradictory spectral data during characterization?

  • Dynamic NMR Studies : Resolve rotational barriers in piperazine rings (e.g., coalescence temperature analysis) .
  • X-ray Powder Diffraction (XRPD) : Differentiate polymorphs if SCXRD data conflicts with solution-phase NMR .
  • DFT Calculations : Compare experimental vs. computed NMR/IR spectra to identify conformational isomers .

Q. What experimental designs are suitable for studying its biological mechanism of action?

  • Proteomics Profiling : SILAC-based quantification to identify protein targets in treated cells .
  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 3NYX) .
  • Metabolomics : LC-MS/MS to track changes in cellular metabolites (e.g., ATP/ADP ratios) .

Q. How can computational modeling predict reactivity or degradation pathways?

  • Quantum Mechanical (QM) Simulations :
    • Reactivity : Fukui indices identify electrophilic sites (e.g., bromine substitution directs further functionalization) .
    • Degradation : Hydrolysis pathways under acidic/alkaline conditions (e.g., piperazine ring opening at pH < 3) .
  • Molecular Dynamics (MD) : Simulate membrane permeability (logP ≈ 2.5 suggests moderate blood-brain barrier penetration) .

Q. What strategies mitigate data reproducibility challenges in cross-laboratory studies?

  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays to minimize inter-lab variability .
  • Batch-to-Batch Consistency : Use HPLC-PDA to ensure purity >98% across synthetic batches .
  • Open Data Repositories : Share raw spectral data (e.g., via Zenodo) for independent validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Bromophenoxy)-1-(4-methylpiperazin-1-yl)ethanone
Reactant of Route 2
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2-(3-Bromophenoxy)-1-(4-methylpiperazin-1-yl)ethanone

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